6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1779764-91-8
VCID: VC3419520
InChI: InChI=1S/C8H8N4O2/c1-9-6-2-3-7-10-4-5(8(13)14)12(7)11-6/h2-4H,1H3,(H,9,11)(H,13,14)
SMILES: CNC1=NN2C(=NC=C2C(=O)O)C=C1
Molecular Formula: C8H8N4O2
Molecular Weight: 192.17 g/mol

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid

CAS No.: 1779764-91-8

Cat. No.: VC3419520

Molecular Formula: C8H8N4O2

Molecular Weight: 192.17 g/mol

* For research use only. Not for human or veterinary use.

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid - 1779764-91-8

Specification

CAS No. 1779764-91-8
Molecular Formula C8H8N4O2
Molecular Weight 192.17 g/mol
IUPAC Name 6-(methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Standard InChI InChI=1S/C8H8N4O2/c1-9-6-2-3-7-10-4-5(8(13)14)12(7)11-6/h2-4H,1H3,(H,9,11)(H,13,14)
Standard InChI Key ADMPEOZVUFGORK-UHFFFAOYSA-N
SMILES CNC1=NN2C(=NC=C2C(=O)O)C=C1
Canonical SMILES CNC1=NN2C(=NC=C2C(=O)O)C=C1

Introduction

PropertyValue
Chemical Name6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid
Molecular FormulaC₈H₈N₄O₂
Molecular Weight192.18 g/mol
Structural FeaturesImidazo[1,2-b]pyridazine core, methylamino group at C-6, carboxylic acid at C-3
Hydrogen Bond Donors2 (N-H and COOH)
Hydrogen Bond Acceptors6 (carboxyl O×2, ring N×3, amino N)

Physical and Chemical Properties

The physical and chemical properties of 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid can be inferred from structurally similar compounds. Based on the properties of related compounds such as 6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid, this compound is likely to present as a crystalline solid at room temperature .

The compound contains both acidic (carboxylic acid) and basic (methylamino) functional groups, giving it amphoteric characteristics. The carboxylic acid group would be expected to have pKa values typical for aromatic carboxylic acids (approximately 4-5), while the methylamino group would have weaker basic properties due to conjugation with the aromatic system.

The presence of multiple nitrogen atoms in the heterocyclic core along with the methylamino group and carboxylic acid functionality likely confers moderate water solubility, especially in buffered solutions where the carboxylic acid can be deprotonated. The XLogP3 value of the compound is expected to be similar to that of 6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid (0.5), indicating modest lipophilicity .

The compound likely exhibits UV absorption due to its conjugated aromatic system, which could be useful for analytical detection methods. The presence of the carboxylic acid group also provides a handle for potential derivatization, such as esterification or amide formation, which could be useful for creating prodrugs or analogs with modified properties.

Structural Relationship to Other Imidazopyridazine Derivatives

6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid shares structural similarities with several compounds identified in the literature. Comparing it with related compounds provides insights into its potential properties and activities.

Table 3.1: Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acidC₈H₈N₄O₂192.18Reference compound
6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acidC₈H₇N₃O₃193.16Methoxy group at C-6 instead of methylamino group
6-(Methylamino)pyridazine-3-carboxylic AcidC₆H₇N₃O₂153.14Lacks the imidazole ring fusion
6-[1-[5-Fluoro-2-[2-(methylamino)ethoxy]phenyl]ethoxy]-imidazo[1,2-b]pyridazine-3-carboxylic acidC₁₈H₁₉FN₄O₄374.4Complex ether linkage at C-6 position

The substitution at the 6-position appears to be a key point of structural diversity among imidazopyridazine derivatives. The methoxy group in 6-Methoxyimidazo[1,2-b]pyridazine-3-carboxylic acid serves as a hydrogen bond acceptor, while the methylamino group in our target compound can function as both a hydrogen bond donor and acceptor, potentially enhancing its interaction with biological targets.

Comparing with 6-(Methylamino)pyridazine-3-carboxylic Acid, the addition of the fused imidazole ring in our target compound creates a more rigid and extended aromatic system, which could significantly alter its biological activity profile and binding characteristics .

Therapeutic AreaPotential MechanismSupporting Evidence
Kinase InhibitionCompetitive binding to ATP-binding sitesImidazopyridazines have been primarily studied for kinase inhibition
AnticonvulsantT-type calcium channel modulationRelated imidazo[1,2-b]pyridazine-3-carboxylic acid derivatives show anticonvulsant properties
AntimalarialInhibition of Plasmodium falciparum enzymesImidazopyridazines have been investigated as antimalarial agents
Anti-inflammatoryCOX inhibition or alternative mechanismsSeries of imidazo[1,2-b]pyridazine carboxylic derivatives show anti-inflammatory activity

Analytical Characterization

Analytical characterization of 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid would typically involve various spectroscopic and chromatographic techniques. Based on the structural features and properties of related compounds, the following analytical profile can be anticipated:

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy would be a primary tool for structural confirmation. In the ¹H NMR spectrum, characteristic signals would be expected for:

  • The methylamino group (-NHCH₃), likely appearing as a doublet for the methyl protons due to coupling with the NH proton

  • The NH proton, appearing as a quartet due to coupling with the methyl protons

  • The carboxylic acid proton, typically appearing as a broad singlet

  • Aromatic protons from the imidazopyridazine core

In the ¹³C NMR spectrum, the carboxylic acid carbon would appear downfield (approximately 165-175 ppm), and the carbons of the heterocyclic core would show characteristic chemical shifts.

Infrared (IR) spectroscopy would show characteristic absorption bands for:

  • The N-H stretching of the methylamino group (approximately 3300-3400 cm⁻¹)

  • The C=O stretching of the carboxylic acid (approximately 1700-1720 cm⁻¹)

  • The O-H stretching of the carboxylic acid (broad band at approximately 2500-3300 cm⁻¹)

Mass spectrometry would likely show a molecular ion peak at m/z 192 corresponding to the molecular weight, along with fragmentation patterns characteristic of the imidazopyridazine core.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) methods could be developed for the quantitative analysis of 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic acid. Given the presence of both basic and acidic functional groups, reversed-phase HPLC with appropriate pH control would be suitable.

Thin-layer chromatography (TLC) could be used for reaction monitoring during synthesis, with visualization potentially achieved using UV light due to the compound's aromatic nature.

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